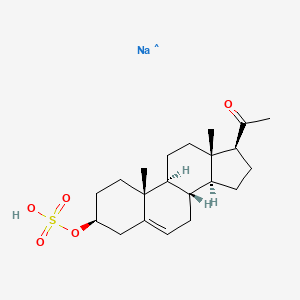
Pregnenolone monosulfate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Pregnenolone monosulfate sodium salt can be synthesized through the sulfation of pregnenolone. The process involves the reaction of pregnenolone with sulfur trioxide-pyridine complex in anhydrous pyridine, followed by neutralization with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
化学反応の分析
Types of Reactions
Pregnenolone monosulfate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pregnenolone sulfate.
Reduction: Reduction reactions can convert it back to pregnenolone.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Pregnenolone sulfate.
Reduction: Pregnenolone.
Substitution: Various pregnenolone derivatives depending on the substituent introduced.
科学的研究の応用
Pregnenolone monosulfate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in modulating ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cognitive disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals
作用機序
Pregnenolone monosulfate sodium salt exerts its effects by acting as a signaling-specific inhibitor of the cannabinoid CB1 receptor. It inhibits the effects of tetrahydrocannabinol (THC) mediated by CB1 receptors, thereby protecting the brain from cannabis intoxication . Additionally, it modulates ion channels such as TRPM3, influencing calcium-permeable ion channels and enhancing synaptic plasticity .
類似化合物との比較
Similar Compounds
Pregnenolone sulfate: Another neurosteroid with similar ion channel modulation properties.
Dehydroepiandrosterone sulfate (DHEA-S): A related steroid that also acts on ion channels and has neuroprotective effects.
Uniqueness
Pregnenolone monosulfate sodium salt is unique due to its specific inhibition of the cannabinoid CB1 receptor and its protective effects against cannabis intoxication. This sets it apart from other neurosteroids that may not have the same specificity or protective properties .
特性
分子式 |
C21H32NaO5S |
|---|---|
分子量 |
419.5 g/mol |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/t15-,16-,17+,18-,19-,20-,21+;/m0./s1 |
InChIキー |
DUBUGTJRMPFLOO-UTNKIXDHSA-N |
異性体SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C.[Na] |
正規SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)
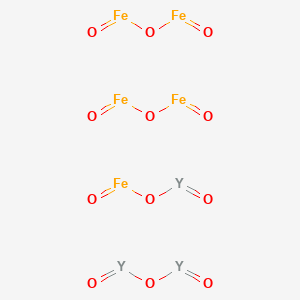

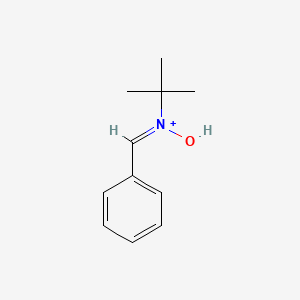
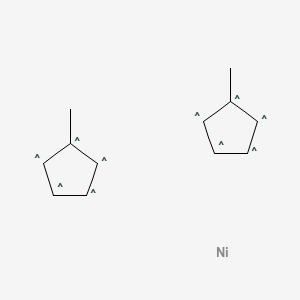
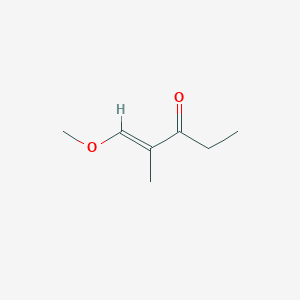
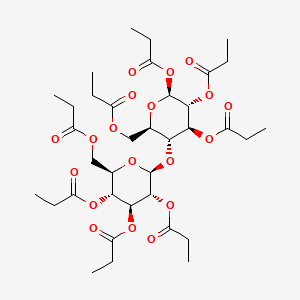
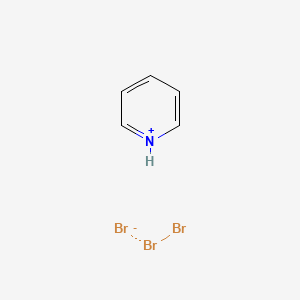
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)


![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
